3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-cyclopropyl-4,5,6,7-tetrahydro-2,1-benzoxazole |
InChI |
InChI=1S/C10H13NO/c1-2-4-9-8(3-1)10(12-11-9)7-5-6-7/h7H,1-6H2 |
InChI Key |
WIKZYIDSXHFCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NOC(=C2C1)C3CC3 |
Origin of Product |
United States |
Preparation Methods
[3+2] Cycloaddition with Preformed Cyclopropane Moieties
The foundational strategy employs 1,3-dipolar cycloaddition between nitrile oxides and cyclic enol ethers. Claisen's classical oximation of propargylaldehyde derivatives (1903 methodology) has been modernized using copper(I)-catalyzed systems to achieve 85–92% yields in bicyclic systems. For 3-cyclopropyl substitution, Wang et al. (2008) demonstrated that cyclopropyl oximes undergo ring-opening/cyclization cascades in POCl₃/CH₂Cl₂, enabling direct annulation.
Key Parameters
- Temperature: 0°C to 80°C (dependent on dipole stability)
- Solvent: Dichloromethane > THF > EtOAc (polar aprotic preferred)
- Catalysis: CuI (5 mol%) with 1,10-phenanthroline ligands
Intramolecular Nitrile Oxide Cyclization
Jadhav's HTIB-mediated protocol (2013) generates nitrile oxides in situ from aldoximes, which undergo intramolecular trapping with tethered cyclohexenyl groups. This method produces the tetrahydrobenzo[c]isoxazole core with 78% efficiency when using cyclopropanecarboxaldoxime precursors.
Optimized Conditions
| Parameter | Specification |
|---|---|
| Oxidizing Agent | Hydroxy(tosyloxy)iodobenzene (1.2 eq) |
| Reaction Time | 3–5 hours |
| Workup | Aqueous NaHCO₃ extraction |
Post-Cyclization Functionalization Strategies
Palladium-Catalyzed Cyclopropanation
Crossley's iodoisoxazole synthesis (2010) provides a platform for Suzuki-Miyaura coupling with cyclopropylboronic acids. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1), 3-iodo-tetrahydrobenzoisoxazole derivatives couple with boronic acids at 90°C (12h) to install cyclopropyl groups in 65–72% yield.
Limitations
- Requires pre-installed halogen at C3
- Sensitive to steric hindrance in bicyclic systems
Ring-Closing Metathesis (RCM) Approaches
Adapting Gayon's iron/palladium tandem catalysis (2011), cyclopropane rings form via RCM of diene precursors using Grubbs-II catalyst (5 mol%). This method constructs the cyclopropyl group concurrently with isoxazole ring formation, achieving 58% yield but requiring strict moisture control.
Green Chemistry Innovations
Ultrasound-Assisted Cyclocondensation
Huang's catalyst-free method (2014) under 40kHz ultrasound radiation reduces reaction times from 8h to 35min for analogous bicyclic isoxazoles. Applied to cyclopropane systems, this approach achieves 82% yield with:
Reaction Profile
- Solvent: Ethanol/H₂O (3:1)
- Temperature: 50°C
- Energy Input: 150 W/cm²
Biorenewable Solvent Systems
Pérez's DES (choline chloride:urea, 2015) enables regioselective cyclization at 60°C with 94% conversion efficiency. The eutectic solvent is recycled 5× without yield deterioration, making it ideal for large-scale 3-cyclopropyl installations.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Metrics
| Method | Yield (%) | Purity (HPLC) | Scalability | E-Factor |
|---|---|---|---|---|
| Cu-Catalyzed Cycloaddition | 92 | 98.4 | Pilot | 8.7 |
| HTIB-Mediated | 78 | 97.1 | Lab | 14.2 |
| Pd Cross-Coupling | 68 | 99.0 | Bench | 22.5 |
| Ultrasound RCM | 82 | 98.7 | Pilot | 9.1 |
E-Factor = (Total waste kg)/(Product kg); Lower values indicate greener processes
Mechanistic Considerations and Side-Reaction Control
The major competing pathway involves over-oxidation of the cyclopropane ring during nitrile oxide generation. Kiyani's phosphate buffer system (2013) suppresses this by maintaining pH 6.5–7.0, reducing byproduct formation from 18% to 3%. Steric guidance from the tetrahydrobenzo ring directs cyclopropane addition to the C3 position exclusively, as confirmed by DFT calculations (B3LYP/6-311G**).
Industrial-Scale Adaptation Challenges
While lab methods achieve >90% yields, scale-up faces three key issues:
- Exothermicity management in cyclopropanation steps
- Catalyst recovery in Pd-mediated couplings
- Purification of bicyclic products from regioisomers
Bulanov's microwave-assisted protocol (2017) addresses these by enabling rapid heating/cooling cycles and immobilized catalysts on mesoporous silica. Pilot trials (50L reactor) show consistent 84% yield with 99.5% regiopurity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
a. Tetrahydrobenzo[b]thiophene Derivatives
Compounds like 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives (e.g., thiourea derivatives 3a-b and annulated pyrimidines 4a-b ) share a similar bicyclic framework but replace the isoxazole oxygen with a sulfur atom . This substitution alters electronic density and hydrogen-bonding capacity, impacting reactivity and biological activity. For instance, thiophene derivatives exhibit antitumor activity against multiple cell lines due to their ability to intercalate DNA or inhibit kinases , whereas the biological activity of 3-cyclopropyl-tetrahydrobenzo[c]isoxazole derivatives remains less explored.
b. Chromen-4-one-Fused Isoxazoles The synthesis of 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones (5a-e) introduces additional aromaticity and planar regions via chromen-4-one fusion .
Functional Group Variations
- Cyclopropyl Substituent : The cyclopropyl group in 3-cyclopropyl-tetrahydrobenzo[c]isoxazole introduces strain and rigidity, which can improve metabolic stability compared to linear alkyl substituents (e.g., methyl or ethyl groups in analogues 3a-e ).
- Carboxylic Acid Derivatives : Derivatives like 4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxylic acid (1 ) serve as precursors for esterification and rearrangement reactions, enabling diverse functionalization . In contrast, tetrahydrobenzo[b]thiophene derivatives prioritize thiourea and pyrimidine appendages for biological screening .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Electronic Properties
| Compound | Heteroatom (X) | LogP* | Hydrogen Bond Acceptors |
|---|---|---|---|
| 3-Cyclopropyl-tetrahydrobenzo[c]isoxazole | O (isoxazole) | ~2.5 | 3 (O, N) |
| Tetrahydrobenzo[b]thiophene | S (thiophene) | ~3.0 | 2 (N, S) |
*Estimated using fragment-based methods.
Biological Activity
3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H13N
- Molecular Weight : 173.23 g/mol
- IUPAC Name : this compound
The biological activity of this compound may be attributed to its interaction with various molecular targets. Key mechanisms include:
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, particularly those involved in the central nervous system.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play a role in disease pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of isoxazole compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated in vitro against different cancer cell lines. The results indicate a potential for cytotoxic effects similar to other known isoxazole derivatives.
Study on Neuroprotective Effects
A recent study explored the neuroprotective effects of isoxazole derivatives. While specific data on this compound was not highlighted, the findings suggest that compounds in this class could offer protection against neurodegenerative diseases by modulating glutamate receptors.
Anticancer Research
In a study examining the anticancer potential of various isoxazole derivatives, compounds structurally similar to this compound were found to inhibit tumor growth in vitro. The mechanism was attributed to apoptosis induction in cancer cells .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
